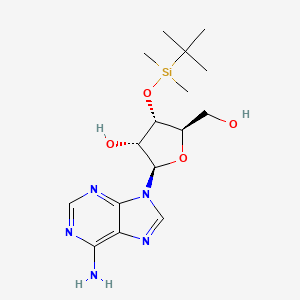

3'-O-tert-Butyldimethylsilyladenosine

Descripción

Structural Characteristics and Nomenclature

This compound possesses a molecular formula of C₁₆H₂₇N₅O₄Si and a molecular weight of 381.50 grams per mole, as documented in chemical databases. The compound is formally designated by the Chemical Abstracts Service number 69504-14-9, providing a unique identifier that distinguishes it from related adenosine derivatives. The systematic nomenclature reflects the specific positioning of the tert-butyldimethylsilyl protecting group at the 3'-hydroxyl position of the ribose sugar moiety.

The structural architecture of this compound incorporates several key features that define its chemical behavior and synthetic utility. The adenine base remains unmodified, preserving its hydrogen bonding capabilities and biological recognition properties. The ribose sugar scaffold retains free hydroxyl groups at the 2' and 5' positions, while the 3'-hydroxyl is selectively protected with the bulky tert-butyldimethylsilyl group. This selective protection pattern creates distinct reactivity profiles that can be exploited in subsequent synthetic transformations.

The tert-butyldimethylsilyl protecting group itself contributes significantly to the compound's chemical properties through its steric bulk and electronic characteristics. The silicon center is bonded to two methyl groups and one tert-butyl group, creating a protecting group that is both sterically hindered and chemically stable under a wide range of reaction conditions. This stability is particularly important in nucleoside chemistry, where multiple synthetic steps may be required before the protecting group is removed. The silyl ether linkage provides excellent stability to basic conditions while remaining susceptible to fluoride-mediated deprotection, offering orthogonal reactivity compared to other common protecting groups.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₇N₅O₄Si | |

| Molecular Weight | 381.50 g/mol | |

| CAS Registry Number | 69504-14-9 | |

| Density | 1.39 ± 0.1 g/cm³ (20°C) |

The stereochemical aspects of this compound are equally important in defining its biological and synthetic properties. The compound maintains the natural β-configuration at the glycosidic bond, preserving the spatial relationship between the adenine base and the ribose sugar that is characteristic of naturally occurring nucleosides. The 3'-hydroxyl protection does not alter the overall conformation of the ribose ring, ensuring that the compound can participate in standard nucleoside coupling reactions while providing selective protection of the 3'-position.

Historical Development in Nucleoside Chemistry

The development of tert-butyldimethylsilyl protecting groups in nucleoside chemistry represents a watershed moment in the evolution of synthetic methodologies for oligonucleotide construction. The introduction of these silyl-based protecting groups addressed fundamental limitations of earlier protection strategies, which often suffered from poor selectivity, harsh deprotection conditions, or incompatibility with other functional groups present in nucleoside structures. The work pioneered by researchers in the 1970s established the foundation for modern nucleoside protection chemistry and enabled the development of automated oligonucleotide synthesis.

Early investigations into silyl protecting groups for nucleosides demonstrated that tert-butyldimethylsilyl chloride could react selectively with hydroxyl groups in nucleosides, showing particular preference for the 5'-hydroxyl position in deoxynucleosides. This selectivity was crucial for the development of practical synthetic routes to protected nucleosides, as it allowed for the preparation of differentially protected intermediates without the need for extensive chromatographic separations. The stability of the tert-butyldimethylsilyl group under phosphorylation conditions was particularly noteworthy, as it enabled the synthesis of various protected deoxynucleosides in good yields while introducing a versatile new protecting group to the nucleoside field.

The historical significance of tert-butyldimethylsilyl protection extends beyond its immediate synthetic utility to encompass broader developments in nucleic acid chemistry. The availability of selectively protected nucleosides enabled the development of more efficient coupling methodologies, including the silyl-Hilbert-Johnson reaction, which became the most common method for forming nucleosides through the coupling of nucleophilic heterocyclic bases with electrophilic sugar derivatives. This reaction employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of Lewis acids, providing a mild and general method for nucleoside formation that avoids many of the problems associated with earlier methodologies.

The evolution of protecting group strategies in nucleoside chemistry also reflects broader trends in synthetic organic chemistry, where the development of orthogonal protecting groups has enabled increasingly complex synthetic transformations. The tert-butyldimethylsilyl group exemplifies the concept of orthogonal protection, as it can be removed under conditions that do not affect other commonly used protecting groups, yet it remains stable under phosphorylation and other reaction conditions commonly encountered in nucleoside synthesis. This orthogonality has proven essential for the development of automated synthesis methods, where multiple protection and deprotection steps must be carried out in sequence without cross-reactivity.

The contemporary applications of this compound and related compounds continue to expand as new synthetic challenges emerge in nucleic acid chemistry. Modern developments include the use of organocatalytic methods for achieving highly selective protection of specific hydroxyl groups, demonstrating that the principles established in early silyl protecting group chemistry continue to inspire new methodological advances. These developments underscore the enduring importance of the tert-butyldimethylsilyl protecting group in nucleoside chemistry and its continued relevance to current research in synthetic biology and therapeutic nucleic acid development.

The synthesis of ribonucleotides presents particular challenges compared to deoxyribonucleotide synthesis due to the need for selective protection of the 2'-hydroxyl group, which is essential for ribonucleic acid monomers used in automated synthesis. The tert-butyldimethylsilyl group has emerged as the most common protecting group for this purpose because of its chemical orthogonality and compatibility with standard phosphoramidite chemistry. Historical developments in this area have led to the establishment of efficient synthetic routes to 2'-O-tert-butyldimethylsilyl protected ribonucleosides, which can be acquired either through chromatographic separation of regioisomeric mixtures or through innovative organocatalytic methods that provide excellent selectivity in a single synthetic operation.

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPARFARLOLAARR-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-tert-Butyldimethylsilyladenosine typically involves the protection of the 3’-hydroxyl group of adenosine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 3’-O-tert-Butyldimethylsilyladenosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3’-O-tert-Butyldimethylsilyladenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silyl ethers.

Reduction: Reduction reactions can remove the silyl protecting group, regenerating the free hydroxyl group.

Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl ethers, while reduction and substitution can regenerate the free hydroxyl group or introduce new functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

TBDMS-adenosine has demonstrated significant antiviral properties, particularly against viruses such as HIV and hepatitis C. The tert-butyldimethylsilyl group enhances the compound's stability and bioavailability, making it a promising candidate for antiviral drug development. Studies indicate that TBDMS-adenosine can inhibit viral replication effectively, thereby reducing the viral load in infected cells.

1.2 RNA Modifications

In the context of RNA biochemistry, TBDMS-adenosine serves as a valuable precursor for synthesizing modified RNA molecules. Its ability to undergo various chemical transformations allows researchers to create specific RNA modifications that are crucial for studying RNA function and stability. For instance, TBDMS-adenosine can be utilized to synthesize triazole-linked SAM-adenosine conjugates, which are important for understanding methylation processes in RNA .

1.3 Synthesis of Nucleotide Analogues

TBDMS-adenosine is employed in the synthesis of nucleotide analogues, which are essential for developing new therapeutic agents. The compound's protective silyl groups facilitate selective reactions that lead to the formation of various nucleoside derivatives with enhanced pharmacological properties . This versatility makes TBDMS-adenosine a key intermediate in the synthesis of complex nucleotides.

Molecular Biology Applications

2.1 Gene Delivery Systems

TBDMS-adenosine derivatives are being investigated for their role in gene delivery systems. The modified nucleoside can be incorporated into vectors that transport genetic material into cells, enhancing transfection efficiency and stability of the delivered genes. This application is particularly relevant for gene therapy approaches aimed at treating genetic disorders .

2.2 Research on Plant Immunity

Recent studies have highlighted the role of 3'-O-β-D-ribofuranosyladenosine (a derivative related to TBDMS-adenosine) in plant immunity against pathogens like Pseudomonas syringae. The rapid accumulation of this compound during infection suggests its potential as a signaling molecule in plant defense mechanisms . Understanding these pathways could lead to the development of crops with enhanced resistance to diseases.

Agricultural Applications

3.1 Agrochemicals Development

The unique properties of TBDMS-adenosine make it suitable for applications in agrochemistry. It has been explored as a potential herbicide and insecticide due to its ability to interfere with nucleic acid synthesis in target organisms . The modification of nucleosides like TBDMS-adenosine could lead to the development of novel agrochemicals that are more effective and environmentally friendly.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agents (HIV, Hepatitis C) | Inhibits viral replication |

| RNA modifications (triazole-linked conjugates) | Enhances understanding of RNA function | |

| Synthesis of nucleotide analogues | Facilitates drug development | |

| Molecular Biology | Gene delivery systems | Improves transfection efficiency |

| Research on plant immunity | Insights into plant-pathogen interactions | |

| Agricultural Sciences | Development of agrochemicals (herbicides/insecticides) | Targeted action on pests |

Mecanismo De Acción

The mechanism of action of 3’-O-tert-Butyldimethylsilyladenosine involves its interaction with specific molecular targets and pathways. The silyl group protects the 3’-hydroxyl group, allowing for selective reactions at other positions. This protection can be removed under specific conditions, enabling the study of adenosine’s biological and chemical properties .

Molecular Targets and Pathways:

Adenosine Receptors: The compound can interact with adenosine receptors, influencing various physiological processes.

Enzymatic Reactions: It can serve as a substrate or inhibitor in enzymatic reactions involving adenosine.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3'-O-TBDMS adenosine with structurally related compounds, focusing on molecular properties, protective groups, and applications:

Structural and Functional Differences

- Position of Silyl Group: 3'-O-TBDMS adenosine protects the 3'-OH, enabling controlled elongation in DNA synthesis. In contrast, 2'-O-TBDMS adenosine is critical for RNA synthesis, where 2'-OH protection prevents undesired branching. Multi-silylated derivatives (e.g., 2',3',5'-O-tri-TBDMS adenosine) offer enhanced stability but require complex deprotection steps, limiting their use in dynamic synthesis workflows.

Additional Protective Groups :

Research Findings and Challenges

- Efficacy in Antiviral Studies: N6-Benzoyl-2'-O-TBDMS adenosine reduced HCV RNA levels by 95% in vitro at 10 µM concentrations, outperforming non-silylated analogs .

- Synthesis Limitations: Multi-silylated compounds (e.g., tri-TBDMS adenosine) require harsh deprotection conditions (e.g., fluoride ions), risking side reactions in sensitive syntheses .

- Thermodynamic Stability : TBDMS groups increase melting temperatures (Tm) of oligonucleotides by ~5°C compared to unprotected strands, enhancing hybridization efficiency .

Actividad Biológica

3'-O-tert-Butyldimethylsilyladenosine (CAS No. 69504-14-9) is a modified adenosine derivative known for its notable biological activities. Its structural modifications enhance its stability and bioavailability, making it a compound of interest in various pharmacological studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a tert-butyldimethylsilyl group at the 3' position of the adenosine molecule, which significantly influences its biological properties. This modification not only increases lipophilicity but also protects the molecule from enzymatic degradation.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. It mimics natural adenosine, allowing it to interfere with viral replication processes. In vitro studies have shown that it can inhibit viral RNA synthesis, suggesting potential as an antiviral therapeutic agent.

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in enhancing immune responses. It appears to stimulate lymphocyte proliferation and cytokine production, which may contribute to its efficacy in treating viral infections and possibly cancer .

Anticancer Activity

Preliminary studies have reported that this compound can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the activation of specific signaling pathways that lead to programmed cell death. This property positions it as a candidate for further development in cancer therapies .

The biological activities of this compound are attributed to its ability to interact with cellular receptors and enzymes:

- Adenosine Receptors : The compound's structural similarity to adenosine allows it to bind to adenosine receptors (A1, A2A, A2B, and A3), modulating various physiological responses.

- Inhibition of Enzymes : It may inhibit enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival pathways.

Study on Antiviral Activity

A study published in Journal of Natural Products demonstrated that this compound effectively inhibited the replication of specific RNA viruses in vitro. The IC50 values were determined through dose-response assays, showing significant antiviral potency compared to unmodified adenosine derivatives .

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| This compound | 5.2 | Influenza A |

| Modified Adenosine Derivative | 15.0 | Influenza A |

Immunomodulation Study

In another investigation focusing on immunomodulatory effects, researchers found that treatment with this compound led to a significant increase in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured lymphocytes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the tert-butyldimethylsilyl (TBDMS) group to adenosine’s 3'-OH position?

- Methodological Answer : The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous pyridine or DMF under inert atmosphere. Reaction efficiency can be monitored via TLC or HPLC, tracking the disappearance of adenosine starting material. Ensure stoichiometric control (1.1–1.5 equivalents of TBDMS-Cl) to minimize over-silylation. Post-reaction, purify using silica gel chromatography with gradients of methanol/dichloromethane .

Q. What spectroscopic techniques confirm the regioselectivity and purity of 3'-O-TBDMS-adenosine?

- Methodological Answer : H and C NMR are critical for confirming regioselectivity. The 3'-O-TBDMS group causes upfield shifts (~0.5–1.0 ppm for adjacent protons) and distinct tert-butyl signals at ~0.9 ppm. Compare with reference spectra of unprotected adenosine. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 260 nm .

Q. What safety protocols are essential when handling TBDMS-Cl during synthesis?

- Methodological Answer : TBDMS-Cl is moisture-sensitive and corrosive. Use gloves, goggles, and a fume hood. In case of skin contact, wash immediately with soap/water (≥15 minutes) and seek medical advice. Store under nitrogen at 2–8°C. Refer to Safety Data Sheets (SDS) for emergency measures, including inhalation management and spill containment .

Advanced Research Questions

Q. How can low yields in TBDMS protection reactions be mitigated, particularly in moisture-sensitive conditions?

- Methodological Answer : Low yields often stem from hydrolysis of TBDMS-Cl. Use rigorously anhydrous solvents (e.g., molecular sieves in DMF) and maintain an inert atmosphere (argon/nitrogen). Pre-dry adenosine by azeotropic distillation with toluene. Optimize reaction time (6–24 hours) and temperature (25–50°C) via kinetic studies. Consider activating agents like imidazole (2–3 equivalents) to enhance silylation efficiency .

Q. What strategies enable orthogonal protection of adenosine’s 2'-, 3'-, and 5'-OH groups for oligonucleotide synthesis?

- Methodological Answer : Use TBDMS for 3'-OH protection, combined with acid-labile groups (e.g., dimethoxytrityl for 5'-OH) and base-labile protections (e.g., acetyl for 2'-OH). Sequential deprotection with dilute acetic acid (5'-OH), ammonium hydroxide (2'-OH), and tetrabutylammonium fluoride (3'-OH) ensures regioselectivity. Validate via MALDI-TOF MS after each step .

Q. How can discrepancies in NMR data for TBDMS-adenosine derivatives be resolved?

- Methodological Answer : Discrepancies may arise from residual solvents, rotamers, or impurities. Re-purify using preparative HPLC. Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous silylated nucleosides. For ambiguous peaks, conduct DEPT-135 or NOESY experiments to confirm assignments .

Q. What kinetic approaches compare TBDMS deprotection rates with other silyl groups (e.g., TIPS or TOM) under enzymatic or acidic conditions?

- Methodological Answer : Use stopped-flow UV spectroscopy to monitor deprotection in real time. For acidolysis (e.g., 0.1 M HCl in THF), sample aliquots at intervals and analyze via HPLC. For enzymatic cleavage (e.g., porcine liver esterase), measure initial rates at varying enzyme concentrations. Calculate activation energies via Arrhenius plots to compare stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.